Homobrassinolide

Beschreibung

Classification within Brassinosteroids

Brassinosteroids (BRs) are a class of plant steroid hormones categorized based on the number of carbon atoms in their steroidal skeleton as C27, C28, and C29 steroids. frontiersin.org The most prevalent and widespread BRs in plants are the C28 types, such as brassinolide (B613842) and castasterone (B119632). frontiersin.org 28-Homobrassinolide (B109705) is classified as a C29 brassinosteroid. ncats.io

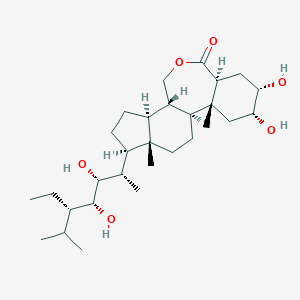

The fundamental structure of these compounds is a cyclopentanoperhydrophenanthrene skeleton. mtoz-biolabs.com 28-Homobrassinolide's chemical structure features a seven-membered B-ring lactone and multiple hydroxyl groups, which are critical for its biological activity. mtoz-biolabs.comfoodb.ca Specifically, it is a cholestane-based steroid lactone. foodb.ca The bioactivity of different brassinosteroids is largely determined by the specific arrangement of these functional groups. frontiersin.org For instance, the presence of 22α and 23α dihydroxy groups is a key feature for the activity of many BRs. frontiersin.org

Table 1: Classification and Examples of Brassinosteroids

| Classification | Carbon Atoms | Precursor | Example Compound(s) |

|---|---|---|---|

| C27 Brassinosteroids | 27 | Cholesterol | - |

| C28 Brassinosteroids | 28 | Campesterol | Brassinolide, Castasterone, 24-Epibrassinolide (B1217166) |

| C29 Brassinosteroids | 29 | Sitosterol | 28-Homobrassinolide |

This table is based on information from references frontiersin.org.

Historical Context of Brassinosteroid Research and 28-Homobrassinolide Discovery

The journey to understanding brassinosteroids began in the 1930s when USDA researchers first observed that pollen extracts could promote plant growth. scielo.br This led to a dedicated research program in the 1960s to find new plant hormones. scielo.br

A significant breakthrough occurred in 1970 when a purified extract from the pollen of rape (Brassica napus L.), named "brassins," demonstrated a unique growth-promoting effect that combined cell elongation with swelling. scielo.brcabidigitallibrary.org This distinct response suggested the presence of a new class of plant hormones. cabidigitallibrary.org

The pivotal moment came in 1979 with the isolation and structural identification of the active compound from these brassins, which was named brassinolide. cabidigitallibrary.orgtandfonline.com This steroidal lactone was found in minute quantities, approximately 200 parts per billion, in rape pollen. cabidigitallibrary.org The low natural abundance and the difficulty in sourcing its precursor for synthesis prompted the development of synthetic analogs. cabidigitallibrary.org 28-Homobrassinolide, an analog of brassinolide, was synthesized from the readily available plant sterol, stigmasterol. jst.go.jpthieme-connect.com While naturally occurring brassinosteroids like brassinolide are highly active, synthetic analogs such as 28-Homobrassinolide have also been shown to possess significant biological activity and are widely used in research and agriculture. thieme-connect.comnih.govjournalijpss.com

Table 2: Milestones in Brassinosteroid Research

| Year(s) | Milestone |

|---|---|

| 1970 | Isolation of "Brassins," a purified active extract from rape pollen. cabidigitallibrary.org |

| 1979 | Isolation and identification of Brassinolide from rape pollen. cabidigitallibrary.orgtandfonline.com |

| 1980-1982 | Synthesis of Brassinolide and its analogs, including 28-Homobrassinolide. cabidigitallibrary.orgjst.go.jp |

| 1980-1995 | Discovery of numerous other naturally occurring brassinosteroids in various plant species. cabidigitallibrary.org |

This table is based on information from reference cabidigitallibrary.org.

Fundamental Role in Plant Physiological Processes

28-Homobrassinolide exerts a profound influence on a multitude of essential plant functions, contributing to both growth and resilience. mdpi.comcas.cz Its application has been shown to modify physiological and biochemical metabolism in plants, leading to enhanced performance across various growth stages. nih.gov

Key physiological roles include:

Enhancement of Photosynthesis: This compound boosts photosynthetic efficiency. mdpi.com Studies have shown it can increase the levels of chlorophyll (B73375) and carotenoids, improve the efficiency of photosystem II, and enhance the net photosynthetic rate. mdpi.commdpi.comcas.cznih.gov In cucumber seedlings, 28-homobrassinolide treatment improved photosynthesis both in normal and chilling stress conditions. cas.cz

Regulation of Hormone Status: It can influence the levels of other endogenous plant hormones. For instance, in maize, the application of 28-Homobrassinolide was found to significantly increase the content of indole-3-acetic acid (IAA), a primary auxin involved in cell division and elongation. mdpi.com

Stress Tolerance: A critical function of 28-Homobrassinolide is its ability to help plants withstand various environmental stresses. mtoz-biolabs.com It enhances resistance to chilling stress, heat stress, heavy metal toxicity (like lead and nickel), and salt stress. mdpi.comcas.czscirp.orgcabidigitallibrary.org This protective role is often mediated through the enhancement of the plant's antioxidant system, including enzymes like catalase and superoxide (B77818) dismutase, and the accumulation of protective compounds like proline. cas.cznih.govscirp.org Research on Brassica rapa showed that seed priming with 28-homobrassinolide improved tolerance to lead stress by modulating physio-biochemical attributes. mdpi.com

Table 3: Research Findings on the Effects of 28-Homobrassinolide

| Plant Species | Observed Effect | Research Focus | Reference |

|---|---|---|---|

| Zea mays (Maize) | Increased grain filling rate and regulated endogenous hormones. | Agricultural Productivity | mdpi.com |

| Cucumis sativus (Cucumber) | Improved growth and photosynthesis under chilling stress via an enhanced antioxidant system. | Abiotic Stress Tolerance | cas.cz |

| Brassica juncea (Mustard) | Enhanced thermo-protective properties, better growth, and accumulation of proline and antioxidative enzymes. | Abiotic Stress Tolerance | scirp.org |

| Vigna radiata (Mung Bean) | Modified physiological functions and biochemical metabolism, increasing photosynthetic efficiency. | Photosynthesis & Metabolism | nih.gov |

| Brassica rapa (Turnip) | Improved lead stress tolerance through modulation of physio-biochemical attributes and nutrient uptake. | Heavy Metal Stress | mdpi.com |

Eigenschaften

CAS-Nummer |

74174-44-0 |

|---|---|

Molekularformel |

C29H50O6 |

Molekulargewicht |

494.7 g/mol |

IUPAC-Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25?,26?,28+,29+/m0/s1 |

InChI-Schlüssel |

HJIKODJJEORHMZ-OZXIRSPGSA-N |

Isomerische SMILES |

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C |

Kanonische SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Andere CAS-Nummern |

82373-95-3 |

Synonyme |

28-homobrassinolide homobrassinolide homobrassinolide, (2alpha,3alpha,5alpha,22R,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23S)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer homobrassinolide, (2beta,3alpha,5alpha,22S,23S)-isome |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of 28 Homobrassinolide

Precursor Compounds and Biosynthetic Routes

The primary precursor for the biosynthesis of C29-brassinosteroids, including 28-homobrassinolide (B109705), is the C29 plant sterol, β-sitosterol. frontiersin.orgnih.gov The biosynthetic pathway leading from β-sitosterol involves a series of hydroxylation and oxidation reactions. The general pathway can be conceptualized as proceeding through two main routes: the early C-6 oxidation pathway and the late C-6 oxidation pathway, which are interconnected. annualreviews.org

The biosynthesis of 28-homobrassinolide is initiated from β-sitosterol and leads to the formation of key intermediates. frontiersin.org The pathway involves the creation of 28-homoteasterone, which is then converted to 28-homotyphasterol. nih.gov A subsequent key intermediate is 28-homocastasterone, the direct precursor to 28-homobrassinolide. The final step involves a Baeyer-Villiger oxidation of 28-homocastasterone to form the 7-oxa-6-lactone ring characteristic of 28-homobrassinolide. nih.gov

A simplified representation of the late C-6 oxidation pathway for 28-homobrassinolide is as follows:

β-Sitosterol → ... → 28-Homoteasterone ↔ 28-Homotyphasterol → 28-Homocastasterone → 28-Homobrassinolide

Metabolic studies in rice have elucidated the connections between these intermediates, showing, for example, the conversion of 28-homoteasterone to 28-homotyphasterol and the subsequent formation of 28-homocastasterone. nih.gov

Identification and Characterization of Key Enzymes in 28-Homobrassinolide Biosynthesis

The conversion of β-sitosterol to 28-homobrassinolide is catalyzed by a series of enzymes, primarily belonging to the cytochrome P450 (CYP) monooxygenase superfamily.

The initial C-22 hydroxylation is a critical step in the pathway. Research in tomato has identified two cytochrome P450 enzymes, CYP724B2 and CYP90B3 , that function as C-22 hydroxylases. nih.govresearchgate.net Functional assays have confirmed that these enzymes can catalyze the C-22 hydroxylation of C29 sterols, including sitosterol, initiating their entry into the brassinosteroid biosynthetic pathway. nih.govresearchgate.net

The later steps of the pathway, specifically the C-6 oxidation reactions that convert 6-deoxo intermediates to their 6-oxo counterparts and the final Baeyer-Villiger oxidation, are catalyzed by enzymes from the CYP85A family. frontiersin.org For instance, CYP85A1 has been shown to convert 6-deoxocastasterone (B1254736) to castasterone (B119632), and it is inferred that it performs the analogous step for the C29 pathway, converting 6-deoxo-28-homocastasterone to 28-homocastasterone. frontiersin.orgnih.gov The final conversion of 28-homocastasterone to 28-homobrassinolide is catalyzed by a CYP85A enzyme possessing Baeyer-Villiger monooxygenase activity. nih.gov In Arabidopsis, CYP85A2 is known to catalyze the conversion of castasterone to brassinolide (B613842), suggesting a similar role for a CYP85A homolog in the 28-homobrassinolide pathway in species where this compound is prevalent. nih.govnih.gov

Table 1: Key Enzymes in 28-Homobrassinolide Biosynthesis

| Enzyme | Gene (Example from Tomato) | Enzyme Class | Reaction Catalyzed | Substrate(s) | Product(s) |

|---|---|---|---|---|---|

| C-22 Hydroxylase | CYP724B2 | Cytochrome P450 | C-22 Hydroxylation | Sitosterol | (22S)-22-hydroxy-sitosterol |

| C-22 Hydroxylase | CYP90B3 | Cytochrome P450 | C-22 Hydroxylation | Sitosterol | (22S)-22-hydroxy-sitosterol |

| C-6 Oxidase | CYP85A1 | Cytochrome P450 | C-6 Oxidation | 6-deoxo-28-homocastasterone | 28-homocastasterone |

| BL Synthase | CYP85A2 (homolog) | Cytochrome P450 | Baeyer-Villiger Oxidation | 28-homocastasterone | 28-homobrassinolide |

Regulation of 28-Homobrassinolide Homeostasis and Turnover

The concentration of 28-homobrassinolide within plant tissues is meticulously regulated to maintain hormonal balance, a state known as homeostasis. This regulation occurs through both feedback control of biosynthesis and metabolic inactivation (turnover).

A primary mechanism for regulating brassinosteroid levels is through negative feedback on the biosynthetic pathway. High levels of bioactive brassinosteroids, including 28-homobrassinolide, lead to the downregulation of key biosynthetic genes such as CPD and DWF4. mdpi.comresearchgate.net This feedback inhibition is mediated by the transcription factor BZR1 (BRASSINAZOLE-RESISTANT 1) and its homolog BES1. mdpi.comresearchgate.net When brassinosteroid levels are high, dephosphorylated BZR1 accumulates in the nucleus and represses the expression of these biosynthetic genes, thus reducing the production of more brassinosteroids. mdpi.comtandfonline.com Conversely, when brassinosteroid levels are low, BZR1 is phosphorylated and inactivated, allowing for the transcription of the biosynthetic genes to resume. cas.cz

The turnover and inactivation of brassinosteroids are also critical for maintaining homeostasis. frontiersin.org Metabolic inactivation can occur through several modifications, including hydroxylation, glycosylation, and sulfation. One documented mechanism of inactivation is sulfation. scielo.br Steroid sulfotransferases can catalyze the sulfonation of brassinosteroids. For example, enzymatic sulfonation of the 22-hydroxyl group of 24-epibrassinolide (B1217166) has been shown to abolish its biological activity. scielo.brbac-lac.gc.ca This suggests that a similar sulfation-mediated inactivation could be a mechanism for the turnover of 28-homobrassinolide, thereby controlling its active pool within the cell.

Molecular Mechanisms and Signal Transduction of 28 Homobrassinolide in Plants

Receptor Binding and Early Signal Perception

The initiation of the 28-Homobrassinolide (B109705) signaling cascade occurs at the plasma membrane, where the hormone is recognized by a receptor complex.

Brassinosteroid-Insensitive 1 (BRI1) Receptor Kinase Activation

The primary receptor for brassinosteroids is BRASSINOSTEROID-INSENSITIVE 1 (BRI1), a cell surface receptor kinase. cas.czwikipedia.org The binding of 28-Homobrassinolide to the extracellular domain of BRI1 is a critical first step. agropages.com This binding event induces a conformational change in BRI1, leading to its activation. frontiersin.org Upon activation, BRI1 interacts with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). agropages.commdpi.com This association results in the formation of an active BRI1-BAK1 complex. mdpi.com

In the absence of BRs, the activity of BRI1 is kept in check by an inhibitory protein called BRI1 KINASE INHIBITOR 1 (BKI1). wikipedia.orgmdpi.com However, when 28-Homobrassinolide binds to BRI1, BKI1 is released, allowing for the formation of the BRI1-BAK1 heterodimer. wikipedia.orgd-nb.info The formation of this complex initiates a series of trans-phosphorylation events between the kinase domains of BRI1 and BAK1, which further enhances their kinase activities and propagates the signal downstream. cas.czmdpi.com

Intracellular Signaling Cascades

Following receptor activation, the signal is transduced from the plasma membrane into the cytoplasm through a series of phosphorylation and dephosphorylation events.

Protein Phosphorylation Cascades

Activated BRI1 phosphorylates downstream signaling components, including BRASSINOSTEROID-SIGNALING KINASE 1 (BSK1) and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1). cas.czmdpi.com These receptor-like cytoplasmic kinases, once phosphorylated and activated, play a crucial role in relaying the signal. mdpi.com Activated BSKs and CDG1 then phosphorylate and activate BRI1 SUPPRESSOR 1 (BSU1), a phosphatase. mdpi.comnih.gov

Inactivation of Negative Regulators (e.g., BRASSINOSTEROID INSENSITIVE2 (BIN2))

A key negative regulator of the brassinosteroid signaling pathway is BRASSINOSTEROID INSENSITIVE 2 (BIN2), a glycogen (B147801) synthase kinase 3 (GSK3)-like kinase. nih.govnih.gov In the absence of 28-Homobrassinolide, BIN2 is active and phosphorylates the primary transcription factors of the pathway, keeping them inactive in the cytoplasm. agropages.comnih.gov

The activation of BSU1 phosphatase is a pivotal step in the inactivation of BIN2. mdpi.comnih.gov BSU1 dephosphorylates BIN2, leading to its inactivation. mdpi.comnih.gov The inactivation of BIN2 is a central event in the signaling cascade, as it lifts the repression of the downstream transcription factors. nih.gov

Nuclear Translocation and Transcription Factor Activation

The culmination of the signaling cascade is the activation of transcription factors that move into the nucleus to regulate gene expression.

BRI1-EMS-SUPPRESSOR 1 (BES1) and BRASSINAZOLE-RESISTANT 1 (BZR1) Dephosphorylation and Activation

The primary transcription factors in the brassinosteroid signaling pathway are BRI1-EMS-SUPPRESSOR 1 (BES1) and BRASSINAZOLE-RESISTANT 1 (BZR1). nih.govnih.gov In the absence of a BR signal, BIN2 phosphorylates BES1 and BZR1, which leads to their retention in the cytoplasm and their subsequent degradation. nih.govnih.gov

With the inactivation of BIN2 by the upstream signaling events initiated by 28-Homobrassinolide, the phosphorylation of BES1 and BZR1 ceases. mdpi.comnih.gov Another phosphatase, PROTEIN PHOSPHATASE 2A (PP2A), then dephosphorylates BES1 and BZR1. biorxiv.org These dephosphorylated, active forms of BES1 and BZR1 accumulate in the nucleus. mdpi.comnih.govmdpi.com Once in the nucleus, they bind to the promoters of BR-responsive genes, thereby activating or repressing their transcription to control various aspects of plant growth and development. mdpi.comnih.gov Studies have shown that 28-Homobrassinolide efficiently induces the dephosphorylation of BES1. mdpi.com

Regulation of Gene Expression

28-Homobrassinolide (28-HBL), like other brassinosteroids (BRs), orchestrates a wide array of physiological responses in plants primarily through the regulation of gene expression. cabidigitallibrary.org The perception of the 28-HBL signal at the cell surface by receptor complexes initiates a phosphorylation cascade that culminates in the nucleus. researchgate.net This signal transduction pathway ultimately modulates the activity of key transcription factors, leading to large-scale changes in the plant's transcriptome, affecting growth, development, and stress responses. mdpi.com

The core of brassinosteroid signaling involves the activation of the master transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). mdpi.commdpi.com In the absence of BRs, these factors are phosphorylated by the kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2), which keeps them inactive in the cytoplasm. mdpi.comfrontiersin.org The presence of 28-HBL triggers a signaling cascade that leads to the dephosphorylation and activation of BZR1 and BES1. mdpi.commdpi.com These activated transcription factors then translocate to the nucleus, where they bind to specific DNA sequences in the promoters of target genes to either activate or repress their transcription. mdpi.comfrontiersin.org

A primary role of this pathway is the homeostatic feedback regulation of BR biosynthesis itself. mdpi.com 28-HBL treatment has been shown to down-regulate the expression of key BR biosynthetic genes, including CONSTITUTIVE PHOTOMORPHOGENIC DWARF (CPD) and DWARF4 (DWF4), which encode critical cytochrome P450 enzymes in the pathway. mdpi.comfrontiersin.orgnih.gov This negative feedback loop is crucial for maintaining appropriate endogenous levels of active brassinosteroids. mdpi.comnih.gov

Conversely, 28-HBL induces the expression of genes associated with growth and cell expansion. nih.gov For instance, the expression of genes like SAUR-AC1 (SMALL AUXIN UP RNA) is markedly induced following treatment with 28-HBL. mdpi.com Research on Arabidopsis thaliana has demonstrated that the magnitude of this gene modulation is dose-dependent and varies when compared to other brassinosteroids. mdpi.com

Table 1: Modulation of BR-Responsive Genes by 28-Homobrassinolide in Arabidopsis thaliana

This table summarizes the differential effects of 28-Homobrassinolide (28-HBL), Brassinolide (B613842) (BL), and 24-Epibrassinolide (B1217166) (24-EBL) on the expression of key BR-responsive genes at varying concentrations. Data is derived from studies on Arabidopsis thaliana seedlings. mdpi.com

| Gene | Concentration | Effect of Brassinolide (BL) | Effect of 28-Homobrassinolide (28-HBL) | Effect of 24-Epibrassinolide (24-EBL) |

| DWF4 | 1 µM | Strong Reduction | Strong Reduction | Strong Reduction |

| 0.1 µM | Strongest Reduction | Intermediate Reduction | Lowest Reduction | |

| CPD | 1 µM | Great Reduction | Great Reduction | Great Reduction |

| 0.1 µM | Strongest Reduction | Intermediate Reduction | Lowest Reduction | |

| SAUR-AC1 | 1 µM | Marked Induction | Marked Induction | Marked Induction |

| 0.1 µM | Strongest Induction | Intermediate Induction | Lowest Induction |

28-Homobrassinolide plays a significant role in enhancing plant tolerance to a variety of abiotic stresses, including salinity, extreme temperatures, and heavy metal toxicity. mdpi.comresearchgate.netscispace.com A key mechanism for this protective effect is the induction and up-regulation of stress-responsive genes. mdpi.com Application of 28-HBL modulates the expression of genes encoding antioxidant enzymes, which helps mitigate oxidative damage caused by reactive oxygen species (ROS) that accumulate during stress. researchgate.netscirp.org

Studies in Brassica juncea have shown that under temperature and salt stress, 28-HBL treatment leads to the up-regulation of genes encoding for enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), Ascorbate (B8700270) Peroxidase (APOX), and Glutathione (B108866) Reductase (GR). scispace.comscirp.orgksu.edu.sa This increased gene expression correlates with enhanced activity of these enzymes, improving the plant's capacity to scavenge harmful ROS. researchgate.netscispace.com For example, in rice seedlings subjected to salt and pesticide stress, 28-HBL application enhanced the expression of Cu/Zn-SOD, Fe-SOD, Mn-SOD, APX, CAT, and GR genes, leading to improved stress tolerance. researchgate.net Furthermore, 28-HBL can modulate the expression of genes involved in proline biosynthesis, an important osmoprotectant, as seen in drought-stressed barley. researchgate.net

BR-Responsive Gene Modulation

Comparative Analysis of Bioactivity with Other Brassinosteroids

The bioactivity of 28-Homobrassinolide has been extensively compared to other prominent brassinosteroids, particularly the most active form, Brassinolide (BL), and the widely used synthetic analogue, 24-Epibrassinolide (24-EBL). mdpi.comnih.gov These comparative analyses, conducted through various bioassays, reveal a nuanced hierarchy of activity that is often dependent on the specific plant species, the physiological process being measured, and the concentration used. mdpi.comcas.cz

Systematic analyses in Arabidopsis thaliana consistently demonstrate that 28-HBL exhibits significantly stronger bioactivity than 24-EBL. mdpi.comnih.gov This has been observed at molecular, biochemical, and physiological levels, including the induction of BR-responsive genes, promotion of BES1 dephosphorylation, and rescue of BR-deficient mutant phenotypes. mdpi.com At lower concentrations, 28-HBL is more effective than 24-EBL in eliciting BR responses. mdpi.comnih.gov

When compared to Brassinolide, the bioactivity of 28-HBL is generally high but can vary. In certain assays, such as the rescue of the short hypocotyl phenotype in dark-grown det2 mutants, 28-HBL is almost as active as BL. mdpi.comnih.gov However, in other standard tests like the rice lamina inclination bioassay, 28-HBL is considered significantly less active than BL. mdpi.comscielo.br Similarly, in root growth inhibition assays, BL often shows a stronger effect at the same concentration. mdpi.com These differences underscore the structural nuances that dictate the interaction with the BR receptor and downstream signaling. The S-configuration at the C-24 position of the side chain, as found in 28-HBL (24S-ethyl), is considered critical for high bioactivity, compared to the R-configuration found in less active forms. mdpi.com

Contradictory findings exist, as a study on tomato (Lycopersicon esculentum) reported that 24-EBL was more effective than 28-HBL in enhancing growth and photosynthetic efficiency. cas.czresearchgate.net Another report on Brassica juncea noted that 28-HBL was more effective during germination, whereas 24-EBL was better for promoting initial seedling shoot length. nih.gov

Table 2: Comparative Bioactivity of 28-Homobrassinolide and Other Brassinosteroids in Various Plant Bioassays

This table provides a comparative overview of the biological activity of 28-Homobrassinolide (28-HBL) relative to Brassinolide (BL) and 24-Epibrassinolide (24-EBL) based on established bioassays.

| Bioassay | Plant Species | Comparison | Finding | Reference(s) |

| Hypocotyl Elongation | Arabidopsis thaliana (det2 mutant, dark-grown) | 28-HBL vs. BL | 28-HBL is almost as active as BL. | mdpi.com, nih.gov |

| Arabidopsis thaliana (det2 mutant, light-grown) | 28-HBL vs. 24-EBL | 28-HBL shows extremely greater ability than 24-EBL. | mdpi.com, nih.gov | |

| Root Growth Inhibition | Arabidopsis thaliana | 28-HBL vs. BL vs. 24-EBL | At 1 nM, activity is BL > 28-HBL > 24-EBL. | mdpi.com |

| Gene Expression | Arabidopsis thaliana | 28-HBL vs. BL vs. 24-EBL | At 0.1 µM, activity is BL > 28-HBL > 24-EBL. | mdpi.com |

| Rice Lamina Inclination | Rice | 28-HBL vs. BL | 28-HBL is much weaker than BL. | mdpi.com, scielo.br |

| Photosynthetic Efficiency | Lycopersicon esculentum | 28-HBL vs. 24-EBL | 24-EBL proved better than 28-HBL. | cas.cz, researchgate.net |

| Seedling Growth | Brassica juncea | 28-HBL vs. 24-EBL | 28-HBL is more effective at germination; 24-EBL is more effective for initial shoot growth. | nih.gov |

Physiological Roles of 28 Homobrassinolide in Plant Growth and Development

Modulation of Photosynthetic Processes

The efficiency of photosynthesis, the cornerstone of plant metabolism and productivity, is significantly influenced by 28-homobrassinolide (B109705). mdpi.comcas.cz This brassinosteroid enhances the plant's capacity for carbon fixation and energy production through a multi-faceted approach that involves regulating chlorophyll (B73375) content, optimizing gas exchange, preserving photosynthetic pigments, and boosting the activity of key photosynthetic enzymes.

Chlorophyll Content Regulation

28-Homobrassinolide has been consistently shown to positively regulate the chlorophyll content in plant leaves. tubitak.gov.trglobalscienceresearchjournals.org Studies on various plant species, including Brassica juncea and Vigna radiata, have demonstrated that the application of HBR leads to an increase in chlorophyll levels. tubitak.gov.trsrce.hr This enhancement of chlorophyll content is crucial as it directly impacts the light-harvesting capacity of the plant, a fundamental aspect of photosynthesis. mdpi.compsu.edu The increased chlorophyll levels under HBR treatment may be attributed to the activation of genes responsible for chlorophyll biosynthesis. tubitak.gov.tr Research on Brassica rapa L. under lead stress revealed that seed priming with 28-homobrassinolide significantly increased chlorophyll a, chlorophyll b, and total chlorophyll content. cabidigitallibrary.org

Gas Exchange Dynamics and CO2 Assimilation

The regulation of gas exchange is critical for maintaining an optimal balance between CO2 uptake for photosynthesis and water loss through transpiration. 28-Homobrassinolide has been observed to improve gas exchange parameters, including stomatal conductance, which facilitates the diffusion of CO2 into the leaf. tandfonline.compsu.edu By enhancing stomatal conductance, HBR ensures a higher availability of CO2 to the photosynthetic machinery. psu.edu This, in turn, boosts the net photosynthetic rate and the efficiency of CO2 assimilation. cas.czsrce.hr For instance, in soybean seedlings under drought stress, HBR application improved the CO2 assimilation rate and stomatal conductance. tandfonline.comresearchgate.net Similarly, in tomato plants, both 28-homobrassinolide and 24-epibrassinolide (B1217166) improved all photosynthetic parameters, including intercellular CO2 concentration. cas.cz

Photosynthetic Pigment Preservation

Beyond stimulating the synthesis of chlorophyll, 28-homobrassinolide also plays a protective role in preserving photosynthetic pigments, especially under stress conditions. mdpi.comcjpas.net It helps in maintaining the integrity of the photosynthetic apparatus by mitigating the degradation of chlorophyll and other pigments that can be accelerated by environmental stressors. cjpas.netresearchgate.net This preservation of pigments is vital for sustaining photosynthetic activity over time, particularly during periods of stress. mdpi.com In Brassica juncea seedlings exposed to the dual stress of extreme temperatures and salinity, 28-homobrassinolide was found to redirect photosynthetic pigments to support photochemical efficiency. cjpas.net Studies on rice have also shown that brassinosteroids can prevent the loss of photosynthetic pigments under salt stress. researchgate.net

Activity of Photosynthetic Enzymes (e.g., Rubisco, Carbonic Anhydrase, Nitrate (B79036) Reductase)

The enzymatic processes of photosynthesis are also a key target of 28-homobrassinolide's regulatory action. It has been reported to enhance the activity of several crucial enzymes involved in carbon fixation and nitrogen metabolism, which are intrinsically linked to photosynthesis.

Rubisco: As the primary enzyme responsible for carbon fixation in the Calvin cycle, the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) is a major determinant of photosynthetic capacity. tubitak.gov.trpsu.edu Brassinosteroids, including HBR, have been shown to have a positive impact on Rubisco activity, thereby enhancing the rate of CO2 assimilation. cas.czpsu.edu

Carbonic Anhydrase: This enzyme facilitates the conversion of bicarbonate (HCO3-) to CO2, increasing its availability at the active site of Rubisco. srce.hrresearchgate.net Studies have demonstrated that 28-homobrassinolide treatment leads to an increase in carbonic anhydrase activity in various plants like Vigna radiata and Brassica juncea. srce.hr For example, in Vigna radiata, a 10⁻⁸ M application of HBR resulted in a 31% increase in carbonic anhydrase activity at 30 days after sowing. srce.hr

Table 1: Effect of 28-Homobrassinolide on Photosynthetic Parameters in Various Plant Species

| Plant Species | Photosynthetic Parameter | Effect of 28-Homobrassinolide | Reference |

|---|---|---|---|

| Brassica rapa L. | Chlorophyll a, b, and Total Chlorophyll | Significant Increase | cabidigitallibrary.org |

| Soybean | CO2 Assimilation Rate, Stomatal Conductance | Improved | tandfonline.comresearchgate.net |

| Brassica juncea | Photosynthetic Pigment Preservation | Supported under stress | cjpas.net |

| Vigna radiata | Carbonic Anhydrase Activity | Increased by 31% | srce.hr |

| Cucumis sativus | Nitrate Reductase Activity | Increased | cas.cz |

Impact on Cellular Expansion and Differentiation

28-Homobrassinolide exerts profound effects on the fundamental processes of cell growth, division, and differentiation, which are the building blocks of plant development. cabidigitallibrary.orgcas.cz

Cell Elongation and Cell Division Regulation

Table 2: Summary of 28-Homobrassinolide's Impact on Cellular Processes

| Cellular Process | Specific Effect of 28-Homobrassinolide | Reference |

|---|---|---|

| Cell Elongation | Promotes stem and root elongation by activating cell wall-loosening enzymes and synthesis of new cell wall material. | cabidigitallibrary.orgscialert.net |

| Cell Division | Regulates cell division, contributing to an increase in cell number and overall plant growth. | cas.czresearchgate.net |

Vascular Differentiation and Xylem Development

Brassinosteroids, including 28-Homobrassinolide, are recognized as crucial regulators of vascular development, particularly in the formation of xylem, the principal water-conducting tissue in plants. cabidigitallibrary.organnualreviews.org Their role is fundamental in the differentiation of tracheary elements, which are the highly specialized cells that constitute the xylem. annualreviews.org Research has demonstrated that brassinosteroids are essential for the progression of mesophyll cells into the final stage of tracheary element formation, which involves the development of a lignified secondary wall. annualreviews.org

Studies on various plant species confirm this regulatory function. In mung bean (Vigna radiata), 28-Homobrassinolide has been identified as a factor in promoting xylem differentiation. psu.edutubitak.gov.tr More targeted research on woody plants like Eucalyptus grandis has shown that the external application of brassinosteroids leads to a significant increase in the xylem area of both stems and roots. peerj.com This application was also found to stimulate the elongation of fiber cells and promote the division of procambial cells, which are precursors to vascular tissues. peerj.com In classic in-vitro systems used for studying xylogenesis, such as explants of Helianthus tuberosus, brassinolide (B613842) has been observed to accelerate the differentiation of tracheary elements tenfold. annualreviews.org

Table 1: Effects of Brassinosteroids (including 28-Homobrassinolide) on Vascular Development in Various Plant Species

| Plant Species | Observed Effect | Reference |

|---|---|---|

| Eucalyptus grandis | Increased xylem area in stem and root; stimulated secondary xylem fiber elongation. | peerj.com |

| Vigna radiata (Mung Bean) | Plays a distinct role in xylem differentiation. | psu.edutubitak.gov.tr |

| Zinnia elegans | Required for the differentiation of mesophyll cells into tracheary elements. | annualreviews.org |

| Populus sp. (Poplar) | Promoted procambial cell division and secondary xylem differentiation. | peerj.com |

| General | Plays a critical role in the differentiation of vascular tissue. | cdnsciencepub.com |

Membrane Stability and Integrity

28-Homobrassinolide plays a significant role in maintaining the stability and integrity of cellular membranes, particularly under conditions of environmental stress. scielo.br The protective properties of this compound are evident in its ability to mitigate oxidative damage. Under stress conditions such as high temperature or salinity, plants treated with 28-Homobrassinolide exhibit a significant decrease in electrolyte leakage and lipid peroxidation, which are indicators of membrane damage. tind.ioresearchgate.net

In studies on Vigna radiata, 28-Homobrassinolide treatment improved the membrane stability index (MSI) and leaf water potential. tind.ioresearchgate.net Similarly, research on barley (Hordeum vulgare) under drought stress showed that pretreatment with 28-Homobrassinolide reduced the intensity of lipid peroxidation. nih.govresearchgate.net The mechanism for this protection involves the enhancement of the plant's endogenous antioxidant system. cas.cz Furthermore, proline, an amino acid known to accumulate under stress, acts as a stabilizer of plasma membranes, and its production can be supported by 28-Homobrassinolide treatment, which helps maintain cell stability. mdpi.com

Table 2: Influence of 28-Homobrassinolide on Membrane Integrity Under Stress

| Plant Species | Stress Condition | Observed Effect on Membrane | Reference |

|---|---|---|---|

| Vigna radiata | High Temperature / Salinity | Decreased electrolyte leakage and lipid peroxidation; improved Membrane Stability Index (MSI). | tind.ioresearchgate.net |

| Hordeum vulgare (Barley) | Drought | Reduced intensity of lipid peroxidation. | nih.govresearchgate.net |

| Brassica juncea | General Stress | Associated with this compound-induced stress tolerance. | scielo.br |

| Oryza sativa (Rice) | Salt / Pesticide | Decreased malondialdehyde (MDA) content, indicating reduced membrane damage. | researchgate.net |

| Cucumis sativus (Cucumber) | Chilling | Protects cellular membranes by enhancing the antioxidant system. | cas.cz |

Influence on Overall Plant Biomass Accumulation

In field experiments, treatments with 28-Homobrassinolide have resulted in significant yield increases in economically important crops. nih.govcambridge.org For instance, studies have reported increased yields in rice, wheat, peanut, mustard, potato, and cotton. nih.govcambridge.org Research on mung bean (Vigna radiata) demonstrated that plants treated with 28-Homobrassinolide had a greater shoot dry mass compared to control groups. psu.edu Similarly, in barley plants subjected to drought, 28-Homobrassinolide treatment reduced the inhibitory effect of the stress on fresh and dry biomass accumulation. nih.govresearchgate.net This growth-promoting effect is often linked to an enhanced photosynthetic rate, which leads to a greater accumulation of carbohydrates. academicjournals.orgacademicjournals.org

Table 3: Effect of 28-Homobrassinolide on Biomass and Yield in Various Crops

| Crop | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Wheat, Rice, Mustard, Groundnut, Potato, Cotton | Grain/Pod/Tuber/Seed Yield | Significantly increased yields over control. | nih.govcambridge.org |

| Satureja khuzestanica | Herbage Yield / Foliar Biomass | Improved herbage yield and increased foliar biomass. | academicjournals.orgacademicjournals.org |

| Vigna radiata (Mung Bean) | Shoot Dry Mass | Increased shoot dry mass by up to 32% over control. | psu.edu |

| Maize | Final Yield | Increased final yield by up to 19.5% compared to control. | mdpi.com |

| Hordeum vulgare (Barley) | Fresh and Dry Biomass | Reduced the inhibitory effect of drought on biomass accumulation. | nih.govresearchgate.net |

| Wheat | Productive Tillers | Significantly improved the number of productive tillers. | scielo.br |

Regulation of Reproductive Development

28-Homobrassinolide and other brassinosteroids are deeply involved in regulating the transition from vegetative growth to the reproductive phase, influencing flowering, fruit development, and seed production, which are critical for agricultural yield. cabidigitallibrary.orgmdpi.com

Flowering Time Control

Brassinosteroids play a role in controlling the timing of flowering. cdnsciencepub.com The application of 28-Homobrassinolide can induce flowering and is implicated in the broader regulation of reproductive development. cabidigitallibrary.orgepa.gov In mango cv. Kesar, for example, the application of 28-homobrassinolide was found to minimize the number of days taken to reach 100% flowering. researchgate.net This suggests that the compound can influence the genetic and physiological pathways that govern the floral transition.

Spikelet Development and Grain Filling

In cereal crops, 28-Homobrassinolide has a pronounced effect on yield components such as spikelet development and grain filling. psu.edu Research on rice has shown that the application of 28-Homobrassinolide enhances spikelet development, which directly contributes to a higher grain yield. nih.gov In wheat, it has been noted to improve the number of spikelets per spike. scielo.br

Furthermore, 28-Homobrassinolide plays a critical role in the grain-filling process. In maize, its application at the silking stage was found to enhance the accumulation of dry matter in the grains by improving both the grain-filling period and the rate of filling. mdpi.com This leads to a greater thousand-grain weight and, consequently, a higher final yield. mdpi.com The improved grain filling is likely a result of enhanced photosynthetic efficiency during the reproductive stage, ensuring a steady supply of assimilates to the developing grains. mdpi.com

Table 4: Effects of 28-Homobrassinolide on Reproductive Parameters in Cereals

| Cereal Crop | Parameter | Observed Effect | Reference |

|---|---|---|---|

| Rice | Spikelet Development | Enhanced spikelet development, increasing grain yield. | nih.gov |

| Maize | Grain Filling | Improved grain-filling period and rate; increased thousand-grain weight. | mdpi.com |

| Wheat | Spikelets per Spike | Improved the number of spikelets per spike. | scielo.br |

| Mung Bean | Fruit Set / Grain Filling | Improved fruit set and grain filling. | psu.edu |

Root System Architecture Modulation

28-Homobrassinolide, a member of the brassinosteroid family of plant hormones, plays a significant role in shaping the root system architecture of plants. Its influence extends to both the elongation of existing roots and the formation of new, adventitious roots, thereby impacting the plant's ability to anchor itself and absorb water and nutrients. The effects of 28-homobrassinolide on root development are often dose-dependent, with lower concentrations typically promoting growth and higher concentrations leading to inhibition. nih.govmdpi.com

Root Elongation and Growth Responses

The application of 28-homobrassinolide has been shown to have a dichotomous effect on root elongation, a phenomenon observed across various plant species. nih.govmdpi.com Research on Arabidopsis thaliana has demonstrated that low concentrations of 28-homobrassinolide can stimulate root growth, while higher concentrations result in significant inhibition of root elongation. nih.govmdpi.com This dose-dependent response highlights the compound's role as a potent regulator of root development. nih.gov

In studies comparing 28-homobrassinolide with other brassinosteroids like brassinolide (BL) and 24-epibrassinolide (24-EBL), 28-homobrassinolide exhibited an intermediate activity in inhibiting root growth at higher concentrations, being more potent than 24-EBL but less so than BL. nih.govmdpi.com For instance, at a concentration of 1 nM, 28-homobrassinolide showed a much stronger inhibition of root elongation than 24-EBL. nih.govmdpi.com However, at a very low concentration of 0.001 nM, all three brassinosteroids slightly increased root length. nih.govmdpi.com

The influence of 28-homobrassinolide on root growth extends to crop species as well. In radish (Raphanus sativus), exogenous application of 28-homobrassinolide led to a substantial increase in the length, fresh weight, and dry weight of the roots. agrojournal.org Similarly, in tomato (Lycopersicon esculentum) seedlings, 28-homobrassinolide significantly enhanced main root elongation. cas.cz Studies on cucumber (Cucumis sativus) also revealed that treatment with 28-homobrassinolide could overcome the deleterious effects of chilling stress on root length. cas.cz In turnip (Brassica rapa L.), seed treatment with 28-homobrassinolide enhanced root growth in seedlings grown in lead-contaminated soil. mdpi.com

The table below summarizes the observed effects of 28-homobrassinolide on root elongation in different plant species.

| Plant Species | Observed Effect on Root Elongation | Reference |

| Arabidopsis thaliana | Promotion at low concentrations, inhibition at high concentrations. | nih.govmdpi.com |

| Raphanus sativus | Substantial increase in root length. | agrojournal.org |

| Lycopersicon esculentum | Significant enhancement of main root elongation. | cas.cz |

| Cucumis sativus | Increased root length, overcoming chilling stress effects. | cas.cz |

| Brassica rapa L. | Enhanced root growth in lead-contaminated soil. | mdpi.com |

| Brassica juncea | Maximum increase in root length at 10-7 M. | scielo.br |

Adventitious Root Formation

28-Homobrassinolide has been found to be an effective promoter of adventitious root formation, which is crucial for the vegetative propagation of many plant species. scispace.comscialert.net Studies on stem cuttings of various plants have demonstrated the capacity of this compound to stimulate the development of roots from non-root tissues.

Research on woody species has also yielded positive results. In adult Norway spruce (Picea abies Karst.) cuttings, treatment with (22S,23S)-28-homobrassinolide significantly enhanced the formation of adventitious roots. capes.gov.brmdpi.com This suggests the potential utility of 28-homobrassinolide in the clonal propagation of mature coniferous trees. capes.gov.br Furthermore, studies on grapevine rootstocks have shown that lower concentrations of 22(S), 23(S)-homobrassinolide can induce a higher number of roots. journals.ac.za

The table below presents a summary of research findings on the effect of 28-homobrassinolide on adventitious root formation.

| Plant Species | Observed Effect on Adventitious Root Formation | Reference |

| Coleus [Plectranthus forskohlii (Willd.) Briq.] | Substantial increase in the number of adventitious roots. | scispace.com |

| Pelargonium sp. (Geranium) | Stimulation of root formation and improved root growth. | scialert.net |

| Picea abies Karst. (Norway Spruce) | Significant enhancement of adventitious root formation. | capes.gov.brmdpi.com |

| Grapevine Rootstocks | Increased number of roots at lower concentrations. | journals.ac.za |

28 Homobrassinolide in Plant Stress Physiology

Mechanisms of Abiotic Stress Tolerance Enhancement

28-Homobrassinolide (B109705) (HBL), a synthetic analogue of brassinosteroids, is instrumental in augmenting plant resilience against a variety of abiotic pressures. The application of HBL initiates a complex series of physiological and biochemical reactions that equip plants to more effectively cope with adverse environmental conditions. These adaptive mechanisms involve the modulation of gene expression, the activation of antioxidant defense systems, and the preservation of cellular homeostasis. Research indicates that HBL can influence the plant's internal signaling networks, which leads to the buildup of protective compounds and the stabilization of cellular components when the plant is under stress.

Drought Stress Amelioration

Drought represents a significant environmental constraint that severely curtails crop yield across the globe. 28-Homobrassinolide has been identified as a powerful plant growth regulator capable of mitigating the detrimental effects of drought. It accomplishes this by influencing a wide array of physiological and biochemical processes that collectively enhance a plant's capacity to absorb and hold water, while also shielding it from the harmful consequences of dehydration.

Maintaining a healthy water balance is essential for plant survival during periods of drought. The application of 28-Homobrassinolide has been demonstrated to enhance plant water relations by boosting water absorption from the soil and diminishing water loss through transpiration. mdpi.com Studies have revealed that plants treated with HBL maintain a higher relative water content (RWC) and water potential in comparison to untreated plants experiencing drought stress. mdpi.com This improvement is partly due to HBL's role in fostering root growth, which results in a more expansive root system that can explore a greater volume of soil for water. tandfonline.com

Additionally, 28-Homobrassinolide facilitates osmotic adjustment, a vital mechanism for preserving cell turgor and physiological functions when water is scarce. mdpi.comnih.gov It triggers the accumulation of osmolytes like proline, glycine (B1666218) betaine (B1666868), and soluble sugars within the cytoplasm. tandfonline.comnih.gov These osmolytes decrease the cell's osmotic potential, which in turn creates a more pronounced water potential gradient that aids the movement of water into the cells from arid soil. For instance, research on barley demonstrated that while drought stress decreased the osmotic potential, pretreatment with HBL helped to increase the osmotic potential, indicating a protective effect. researchgate.net In sorghum, HBL application led to a notable increase in proline and soluble sugar accumulation in plants under drought, which was linked to better RWC and membrane stability. frontiersin.org Similarly, in sunflower plants under drought, HBL treatment led to an accumulation of proline. scispace.com

Table 1: Effect of 28-Homobrassinolide (HBL) on Physiological Parameters of Barley under Drought Stress

| Treatment | Fresh Biomass (% of Control) | Dry Biomass (% of Control) | Relative Water Content (% of Control) | Osmotic Potential (MPa) |

| Control | 100 | 100 | 100 | -1.0 |

| Drought | 57 | 76 | 80 | -1.5 |

| HBL + Drought | 75 | 88 | 90 | -1.5 |

This table is synthesized from data presented in a study on barley (Hordeum vulgare L.), where HBL pretreatment showed a reduced inhibitory effect of drought on biomass and relative water content. mdpi.com

Drought stress invariably results in the excessive production of reactive oxygen species (ROS), including superoxide (B77818) radicals (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH). tandfonline.com These can inflict considerable damage on cellular structures such as lipids, proteins, and nucleic acids. tandfonline.com 28-Homobrassinolide is crucial in lessening this oxidative stress by bolstering the plant's antioxidant defense system. tandfonline.comijmcr.com

The application of HBL has been observed to elevate the activity of primary antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione (B108866) reductase (GR). tandfonline.comfrontiersin.orgijmcr.com SOD converts superoxide radicals into H2O2 and O2, and CAT and APX are tasked with neutralizing H2O2. tandfonline.com GR is essential for the regeneration of ascorbate, another key antioxidant. tandfonline.com Studies across various plant species, including soybean, tomato, and chickpea, have consistently found that HBL treatment enhances the activity of these enzymes during drought, which leads to lower ROS levels and diminished oxidative damage. tandfonline.comfrontiersin.org This is often measured by reduced levels of malondialdehyde (MDA), an indicator of lipid peroxidation. tandfonline.com For example, in soybean seedlings under drought, HBL application improved the activities of SOD, CAT, APX, and GR. tandfonline.com

Table 2: Impact of 28-Homobrassinolide (HBL) on Antioxidant Enzyme Activity in Soybean under Drought

| Treatment | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | APX Activity (U/mg protein) | GR Activity (U/mg protein) | MDA Content (nmol/g FW) |

| Control | 150 | 25 | 1.8 | 0.6 | 5 |

| Drought | 120 | 20 | 1.5 | 0.4 | 10 |

| HBL + Drought | 170 | 30 | 2.2 | 0.7 | 6 |

This table is illustrative, based on findings from research on soybean (Glycine max L.), which showed HBL application under drought stress enhanced antioxidant enzyme activities and reduced lipid peroxidation. tandfonline.com

Improvement of Plant Water Relations and Osmotic Potential

Salinity Stress Responses

Soil salinity poses another significant abiotic threat that negatively impacts plant growth and agricultural output, especially in arid and semi-arid areas. Elevated salt concentrations in the soil create a low water potential, hindering water uptake by plants, and can cause a buildup of toxic ions like sodium (Na+) and chloride (Cl−) in plant tissues. lidsen.comcabidigitallibrary.org 28-Homobrassinolide has shown considerable promise in boosting plant tolerance to salinity through several mechanisms. cabidigitallibrary.orgjeb.co.in

A key mechanism by which 28-Homobrassinolide imparts salt tolerance is through the regulation of toxic ion uptake and accumulation. nih.gov HBL has been found to decrease the accumulation of Na+ in the shoots by encouraging its sequestration in the roots and vacuoles, thus preventing it from disrupting metabolic activities in the leaves. mdpi.com It also aids in sustaining a higher potassium (K+) to sodium (Na+) ratio, which is vital for the function of numerous enzymes and for preserving cellular homeostasis. lidsen.comresearchgate.net Research on cucumber and maize has demonstrated that HBL treatment in saline environments results in lower Na+ content and a higher K+/Na+ ratio in the leaves, which is associated with enhanced growth and physiological function. mdpi.comresearchgate.net This control over ion transport is believed to be achieved through HBL's effect on the expression and activity of ion transporters located in the cell membranes.

Table 3: Effect of 28-Homobrassinolide (HBL) on Ion Content in Cucumber under Salinity Stress

| Cultivar | Treatment | Shoot Na+ (mg/g DW) | Root Na+ (mg/g DW) | Shoot K+ (mg/g DW) | Shoot K+/Na+ Ratio |

| Jinyou 1# (Salt-sensitive) | Control | 1.5 | 2.0 | 30 | 20.0 |

| NaCl | 15 | 18 | 15 | 1.0 | |

| NaCl + HBL | 10 | 12 | 20 | 2.0 | |

| CCMC (Salt-tolerant) | Control | 1.0 | 1.5 | 35 | 35.0 |

| NaCl | 10 | 12 | 25 | 2.5 | |

| NaCl + HBL | 7 | 9 | 30 | 4.3 |

This table is based on data from a study on two cucumber cultivars, showing that HBL application lowered sodium concentration and improved the K+/Na+ ratio under saline conditions. mdpi.com

In a manner similar to its function in drought stress, 28-Homobrassinolide also assists in osmotic adjustment in plants facing salinity stress. The buildup of soluble salts in the soil reduces the water potential, inducing an osmotic stress akin to drought. actascientific.com To combat this, plants treated with HBL accumulate compatible solutes, or osmolytes. scielo.brannalsofplantsciences.com The enhanced production of these solutes helps to lower the osmotic potential of the plant cells, thereby preserving a water potential gradient that favors water absorption. scielo.br Studies on various crops, including Brassica juncea, have revealed that HBL application under saline conditions elevates the levels of proline, soluble sugars, and other osmolytes. scielo.br This accumulation contributes to maintaining turgor and protecting cellular structures from the adverse effects of osmotic stress. scielo.br

Regulation of Ionic Toxicity

Temperature Stress Mitigation (Heat and Cold)

A key mechanism by which 28-homobrassinolide confers resistance to temperature stress is through the induction of thermotolerance, a process that involves the synthesis of specific protective proteins. Brassinosteroids have been shown to protect the translational machinery within plant cells, which is crucial for protein synthesis, especially during thermal stress. scielo.br Studies on other brassinosteroids, such as 24-epibrassinolide (B1217166), have revealed a direct correlation between treatment and increased resistance to lethal heat treatments. scirp.org This enhanced tolerance is linked to higher levels of heat shock proteins (HSPs) and their corresponding mRNA. scirp.orgscielo.br For instance, in Brassica napus, seedlings treated with 24-epibrassinolide accumulated major classes of HSPs, which function as molecular chaperones to prevent protein degradation and assist in their proper folding under heat stress. While direct studies detailing HBL's specific impact on the full range of HSPs are ongoing, its role in enhancing protein content and preventing degradation under high temperatures in Brassica juncea seedlings suggests a similar protective mechanism involving the stabilization and synthesis of essential proteins. scirp.org

Temperature extremes, both high and low, trigger the generation of reactive oxygen species (ROS) in plants, leading to oxidative stress. scirp.orgscirp.org This oxidative stress can cause lipid peroxidation, which damages cellular membranes, and degrade essential macromolecules like proteins and nucleic acids. scirp.org 28-homobrassinolide plays a crucial role in mitigating this oxidative damage by enhancing the plant's antioxidant defense system. scirp.orgcas.czcas.cz

In Brassica juncea seedlings exposed to heat (44°C) and cold (4°C) stress, HBL treatment significantly boosted the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and guaiacol (B22219) peroxidase (POD). scirp.orgscirp.org SOD acts as the first line of defense, converting superoxide radicals to hydrogen peroxide (H2O2), which is then detoxified into water and oxygen by CAT and peroxidases. scirp.orgtandfonline.com The application of HBL led to a further increase in the activity of these enzymes in stressed seedlings compared to untreated stressed plants. scirp.orgproquest.com This enhanced enzymatic activity helps in efficiently scavenging ROS, thereby reducing cellular damage. scirp.orgtandfonline.com Consequently, HBL-treated plants exhibited lower levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, under temperature stress. scirp.org In Indian mustard, HBL application also increased proline content, an osmoprotectant that helps stabilize membranes and scavenge free radicals under stress conditions. proquest.com

Table 1: Effect of 28-Homobrassinolide (HBL) on Antioxidant Enzyme Activities in Plants Under Temperature Stress

| Plant Species | Stress Condition | HBL Treatment | Enzyme | Observed Effect | Reference |

|---|---|---|---|---|---|

| Brassica juncea | High Temperature (40°C) | Pre-treatment | Superoxide Dismutase (SOD), Catalase (CAT), Peroxidase (POD) | Activities were enhanced compared to stressed, untreated plants. | proquest.com |

| Brassica juncea | Low Temperature (4°C) & High Temperature (44°C) | Pre-sowing treatment | Superoxide Dismutase (SOD) | Activity was significantly increased and further enhanced by HBL. | scirp.org |

| Cucumis sativus | Chilling Stress (10/8°C and 5/3°C) | Foliar spray | Catalase (CAT), Peroxidase (POD), Superoxide Dismutase (SOD) | Maintained a higher value of antioxidant enzymes over the control. | cas.czcas.cz |

| Brassica juncea | High Temperature (40°C) | Seed priming | Superoxide Dismutase (SOD) | Activity increased significantly under stress and was further enhanced by HBL. |

Induction of Thermotolerance (e.g., Heat Shock Protein Synthesis)

Heavy Metal Stress Detoxification

Heavy metal contamination in soil poses a significant threat to agriculture, as these metals can accumulate to toxic levels in plants, inhibiting growth and metabolic functions. mdpi.com 28-homobrassinolide has emerged as a potent agent for mitigating heavy metal-induced stress in various plant species. nih.govnih.gov Application of HBL has been shown to improve plant tolerance to metals such as lead (Pb), zinc (Zn), cadmium (Cd), mercury (Hg), and nickel (Ni). mdpi.comscielo.brresearchgate.netmdpi.com The protective effects are manifested through improved growth, photosynthesis, and the activation of the plant's internal defense systems. mdpi.commdpi.com For instance, in turnip (Brassica rapa L.) grown in lead-contaminated soil, seed priming with HBL enhanced germination, biomass, and photosynthetic pigments while reducing lead toxicity. mdpi.com

One of the primary mechanisms by which 28-homobrassinolide confers tolerance to heavy metal stress is by modulating the uptake and accumulation of metal ions from the soil. scielo.brscielo.br Research has demonstrated that HBL treatment can significantly reduce the absorption of heavy metals, thereby lowering their concentration within plant tissues. scielo.brresearchgate.net In a study on Brassica juncea seedlings under zinc stress, pre-sowing treatment with HBL lowered both Zn uptake and the bioconcentration factor (BCF), which is the ratio of metal concentration in the plant to that in the external environment. scielo.brscielo.br A similar effect was observed in Brassica juncea under nickel stress, where HBL treatment inhibited Ni uptake. researchgate.netcas.cz This reduction in metal accumulation is thought to be due to HBL's ability to bind with membrane proteins, potentially altering membrane permeability and regulating ion transport. scielo.brresearchgate.net By limiting the entry of toxic metal ions, HBL helps protect critical metabolic processes from inhibition. researchgate.net

Table 2: Effect of 28-Homobrassinolide (HBL) on Heavy Metal Uptake and Bioconcentration Factor (BCF)

| Plant Species | Heavy Metal | HBL Treatment | Parameter | Observed Effect | Reference |

|---|---|---|---|---|---|

| Brassica juncea | Zinc (Zn) | Pre-sowing seed treatment | Zn Uptake & BCF | Lowered Zn uptake and BCF compared to seedlings under Zn stress alone. | scielo.brscielo.br |

| Brassica juncea | Nickel (Ni) | Seed treatment | Ni Uptake & BCF | Inhibited Ni uptake and lowered BCF. | researchgate.netcas.cz |

| Brassica rapa | Lead (Pb) | Seed priming | Metal Tolerance Index (MTI) | Increased MTI, indicating enhanced tolerance and reduced toxic effects. | mdpi.com |

Beyond limiting metal uptake, 28-homobrassinolide activates a suite of internal detoxification mechanisms that help plants cope with the heavy metals that do accumulate. nih.govnih.gov Heavy metal stress often induces oxidative stress through the production of ROS. nih.gov HBL enhances the plant's antioxidative defense system to counteract this. scielo.brscielo.brresearchgate.net

Studies on radish (Raphanus sativus) and Brassica juncea have shown that HBL treatment significantly increases the activity of antioxidative enzymes like glutathione-S-transferase (GST), polyphenol oxidase (PPO), superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) in plants under Cd, Hg, Zn, and Ni stress. scielo.brnih.govnih.govresearchgate.net GSTs play a critical role in detoxification by catalyzing the conjugation of toxic substances with glutathione, making them less harmful and easier to sequester. nih.gov PPOs are involved in the synthesis of phenolic compounds, which can chelate metal ions and scavenge free radicals. mdpi.comnih.gov Furthermore, HBL treatment has been observed to prevent the decrease in protein content typically caused by heavy metal toxicity, suggesting a role in protecting or enhancing protein synthesis, which is vital for cell stability and enzymatic functions. mdpi.comnih.govnih.gov

Modulation of Metal Ion Uptake and Bioconcentration Factor

Response to Pesticide and Herbicide Stress

The widespread use of pesticides and herbicides in agriculture can cause unintended toxicity to crop plants, leading to oxidative stress, reduced photosynthetic efficiency, and retarded growth. researchgate.nettandfonline.comscielo.br Brassinosteroids, including 28-homobrassinolide, have been identified as key regulators in enhancing plant resistance against such chemical stresses. researchgate.nettandfonline.com The application of HBL can ameliorate the negative impacts of pesticides by modulating the plant's physiological and biochemical responses. researchgate.netscielo.br

Research on rice (Oryza sativa) seedlings exposed to the pesticides chlorpyrifos (B1668852) and imidacloprid (B1192907) demonstrated that exogenous application of HBL significantly improved growth parameters that were otherwise inhibited by the chemicals. researchgate.nettandfonline.com The primary mechanism for this protective effect is the activation and enhancement of the plant's antioxidative defense system. tandfonline.comnih.gov Pesticide-induced oxidative stress results from the overproduction of ROS. scielo.brnih.gov HBL treatment counters this by boosting the activity of crucial antioxidant enzymes such as SOD, CAT, and those of the ascorbate-glutathione cycle. tandfonline.comnih.gov This enhanced enzymatic activity reduces the levels of ROS and decreases lipid peroxidation, thereby protecting cellular components from damage. nih.gov By strengthening the plant's innate defense system, 28-homobrassinolide helps mitigate the toxic effects of pesticides and herbicides, contributing to improved plant health and resilience. researchgate.netresearchgate.net

Role of 28-Homobrassinolide in Antioxidant Defense Systems

Under various biotic and abiotic stresses, plants often experience an overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), superoxide radicals (O2•−), and hydroxyl radicals (•OH). This leads to oxidative stress, which can damage vital cellular components like lipids, proteins, and nucleic acids. To combat this, plants have developed a sophisticated antioxidant defense system composed of both enzymatic and non-enzymatic elements. The plant hormone 28-homobrassinolide (HBL), a type of brassinosteroid, has been identified as a key regulator in bolstering this defense system, thereby enhancing plant resilience to environmental hardships. pjoes.comunicatt.it

Enzymatic Antioxidants

The enzymatic antioxidant system represents the first line of defense against ROS. Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), peroxidases (POD), and those involved in the ascorbate-glutathione cycle. Application of 28-homobrassinolide has been shown to significantly modulate the activities of these enzymes, strengthening the plant's ability to mitigate oxidative damage. frontiersin.orgscialert.net

Superoxide dismutase (SOD) is a crucial enzyme that catalyzes the conversion of the highly reactive superoxide radical into molecular oxygen and the less harmful hydrogen peroxide. tandfonline.com Studies have shown that 28-homobrassinolide treatment can significantly enhance SOD activity in plants under various stresses. For example, in Brassica juncea seedlings under temperature and salt stress, 28-HBL priming increased SOD activity. nih.gov Similarly, barley plants pretreated with HBL and then subjected to drought showed a threefold increase in SOD activity compared to plants under drought stress alone. mdpi.com In cucumber seedlings under chilling stress, HBL treatment also led to increased SOD activity. cas.cz This upregulation of SOD helps to efficiently neutralize superoxide radicals, forming a primary defense against oxidative damage.

Catalase (CAT) and peroxidase (POD) are responsible for detoxifying the hydrogen peroxide produced by SOD. CAT converts H2O2 into water and oxygen, while POD uses various substrates to neutralize it. Research has consistently shown that 28-homobrassinolide enhances the activities of these enzymes. In Zea mays seedlings under nickel stress, HBL application increased the activities of both CAT and POD. scialert.net Likewise, in Brassica juncea under zinc stress, HBL treatment significantly boosted CAT and POD activity. scielo.br In cucumber plants subjected to salt stress, HBL application, particularly in combination with beneficial fungi, elevated the activities of CAT and POD over time. mdpi.com However, in some cases, such as in temperature-stressed Brassica seedlings, HBL treatment was observed to reduce POD activity. scirp.org

The ascorbate-glutathione (AsA-GSH) cycle is a vital pathway for H2O2 detoxification. Key enzymes in this cycle are ascorbate peroxidase (APX) and glutathione reductase (GR). APX reduces H2O2 to water using ascorbate as an electron donor, and GR is essential for regenerating the antioxidant glutathione. tandfonline.comnih.gov 28-Homobrassinolide has been shown to positively influence this cycle. In soybean seedlings under drought stress, HBL application increased the activities of APX and GR by 25.7% and 21.6%, respectively, compared to drought-stressed seedlings without HBL. tandfonline.com Similarly, in Brassica juncea seedlings under zinc stress, HBL treatment led to a significant increase in both APX and GR activity. scielo.brscielo.br Studies on Zea mays under salt stress also revealed that HBL treatments enhanced the activities of APX and other antioxidative enzymes. researchgate.net

28-Homobrassinolide also affects other enzymes that contribute to the antioxidant defense network. Dehydroascorbate reductase (DHAR) and monodehydroascorbate reductase (MDHAR) are critical for regenerating ascorbate, a key antioxidant. nih.gov Glutathione S-transferases (GSTs) detoxify harmful compounds, and polyphenol oxidase (PPO) is involved in the synthesis of antioxidant phenolic compounds.

Studies have demonstrated the positive impact of 28-HBL on these enzymes. In soybean seedlings under drought, HBL treatment increased DHAR and MDHAR activities by 12.6% and 19.3%, respectively. tandfonline.com In Brassica juncea subjected to combined temperature and salt stress, HBL priming also increased DHAR and MDHAR activities. nih.gov Furthermore, in Brassica juncea seedlings, 28-HBL was found to enhance PPO activity significantly. researchgate.net Research on radish plants under heavy metal stress showed that brassinosteroids can elevate the activity of enzymes in the ascorbate-glutathione pathway, including DHAR, MDHAR, and GST. researchgate.net

Ascorbate Peroxidase (APX) and Glutathione Reductase (GR) System Modulation

Non-Enzymatic Antioxidants

Research Findings on 28-Homobrassinolide's Effect on Antioxidant Enzymes

| Plant Species | Stress Condition | Enzyme | Effect of 28-Homobrassinolide Treatment | Citation |

|---|---|---|---|---|

| Soybean (Glycine max) | Drought | SOD, CAT, APX, GR, DHAR, MDHAR | Increased activities by 14%, 32.9%, 25.7%, 21.6%, 12.6%, and 19.3% respectively, compared to drought alone. | tandfonline.com |

| Barley (Hordeum vulgare) | Drought | SOD, CAT | Increased SOD activity threefold and CAT activity by 36% compared to drought alone. | mdpi.com |

| Indian Mustard (Brassica juncea) | Zinc (Zn) | POD, CAT, GR, APX | Significantly increased activities compared to Zn-stressed seedlings. | scielo.br |

| Cucumber (Cucumis sativus) | Chilling | SOD, CAT, POD | Maintained higher values of antioxidant enzymes compared to stressed, untreated plants. | cas.cz |

| Maize (Zea mays) | Nickel (Ni) | CAT, POD, APOX, GR | Enhanced activities compared to control. | scialert.net |

| Indian Mustard (Brassica juncea) | Temperature & Salinity | SOD, CAT, APOX, GR, DHAR, MDHAR | Increased activities in response to HBL seed priming under combined stress. | nih.gov |

| Cucumber (Cucumis sativus) | Salinity | SOD, POD, CAT | Combined with AMF, elevated SOD activity up to 72% and significantly increased CAT and POD activity. | mdpi.com |

Proline and Glycine Betaine Accumulation

Under conditions of environmental stress, such as drought and salinity, many plant species accumulate low-molecular-weight organic compounds known as osmolytes to maintain cellular water balance and protect cellular structures. mdpi.comnih.gov Proline and glycine betaine are two of the most common and effective osmolytes. Research has shown that the application of 28-Homobrassinolide can significantly enhance the accumulation of these protective compounds in various plant species subjected to stress.

For instance, in soybean (Glycine max L.) seedlings under drought stress, an increase in both proline and glycine betaine levels was observed. tandfonline.comtandfonline.com Similarly, studies on Brassica juncea L. under salt stress revealed that treatment with 28-Homobrassinolide led to an increased accumulation of proline and glycine betaine. researchgate.net In rice (Oryza sativa), exogenous application of 28-Homobrassinolide also resulted in an improvement of proline content under salt and pesticide stress. researchgate.net This enhanced accumulation of osmolytes is a key mechanism by which 28-Homobrassinolide helps plants tolerate osmotic stress, contributing to improved growth and survival under adverse conditions. mdpi.com

Table 1: Effect of 28-Homobrassinolide (HBL) on Proline and Glycine Betaine Accumulation in Plants Under Stress

| Plant Species | Stress Condition | Observed Effect on Osmolytes | Reference |

|---|---|---|---|

| Soybean (Glycine max L.) | Drought | Increased proline and glycine betaine levels | tandfonline.comtandfonline.com |

| Brassica juncea L. | Salt Stress (180 mM NaCl) | Increased accumulation of proline and glycine betaine | researchgate.net |

| Rice (Oryza sativa L.) | Salt and Pesticide Stress | Improved proline content | researchgate.net |

| Barley (Hordeum vulgare L.) | Drought | Intense proline accumulation | mdpi.com |

Ascorbate and Glutathione Redox System Regulation

The ascorbate-glutathione (AsA-GSH) cycle is a crucial antioxidant pathway in plants, responsible for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. tandfonline.commdpi.com This cycle involves the antioxidants ascorbate (vitamin C) and glutathione, and a series of enzymes that regenerate their reduced forms. 28-Homobrassinolide has been shown to positively regulate the components of the AsA-GSH cycle, thereby enhancing the plant's capacity to cope with oxidative stress.

Accumulation of Flavonoids, Anthocyanins, Carotenoids, and Phenolic Compounds

Plants produce a diverse array of secondary metabolites, including flavonoids, anthocyanins, carotenoids, and phenolic compounds, which play important roles in stress tolerance. These compounds can act as antioxidants, screening out harmful UV radiation and scavenging ROS. Research indicates that 28-Homobrassinolide can stimulate the accumulation of these protective compounds in plants under stress.

Table 2: Influence of 28-Homobrassinolide (HBL) on Secondary Metabolite Accumulation in Plants Under Stress

| Plant Species | Stress Condition | Observed Effect on Secondary Metabolites | Reference |

|---|---|---|---|

| Soybean (Glycine max L.) | Drought | Increased anthocyanin, total phenolic, and total flavonoid levels | tandfonline.comtandfonline.com |

| Brassica rapa L. | Lead Stress | Increased chlorophyll (B73375) and carotenoid content | mdpi.com |

| Brassica juncea L. | Lead Stress | Enhanced total phenols, flavonoids, and anthocyanin content | nih.gov |

Reactive Oxygen Species (ROS) Scavenging and Cellular Redox Homeostasis

Environmental stresses trigger an overproduction of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), leading to oxidative stress and cellular damage. tandfonline.com Plants possess a sophisticated antioxidant defense system to counteract the damaging effects of ROS. 28-Homobrassinolide has been shown to play a pivotal role in enhancing this defense system, thereby maintaining cellular redox homeostasis.

Application of 28-Homobrassinolide has been found to restrict ROS accumulation and decrease the content of hydrogen peroxide and malondialdehyde (MDA), a marker of lipid peroxidation, in plants under various stresses. tandfonline.comresearchgate.net This is achieved by triggering both enzymatic and non-enzymatic antioxidant systems. In soybean seedlings under drought, 28-Homobrassinolide application increased the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX), and glutathione reductase (GR). tandfonline.com Similar enhancements in antioxidant enzyme activities have been observed in Brassica juncea under extreme temperature stress and in Raphanus sativus under chromium and zinc stress. frontiersin.orgnih.gov By bolstering the ROS scavenging capacity, 28-Homobrassinolide helps protect cellular membranes and other components from oxidative damage, a key factor in stress tolerance. tandfonline.comfrontiersin.org

Methylglyoxal Detoxification Pathway Involvement

Methylglyoxal (MG) is a cytotoxic compound that can accumulate in plants during abiotic stress, leading to damage to proteins and lipids. tandfonline.com Plants have evolved a detoxification system, the glyoxalase pathway, to convert MG into less harmful substances. frontiersin.org This pathway primarily involves two enzymes: glyoxalase I (Gly I) and glyoxalase II (Gly II).

Research has demonstrated that 28-Homobrassinolide can upregulate the glyoxalase system to mitigate MG toxicity. In soybean seedlings under drought stress, the application of 28-Homobrassinolide significantly enhanced the activities of both Gly I and Gly II, leading to a reduction in MG accumulation. tandfonline.comresearchgate.net This upregulation of the glyoxalase pathway is an important mechanism by which 28-Homobrassinolide protects plants from the damaging effects of MG, contributing to improved stress tolerance. nih.gov

Table 3: Effect of 28-Homobrassinolide (HBL) on the Methylglyoxal Detoxification Pathway in Soybean Under Drought Stress

| Parameter | Drought Stress | Drought Stress + HBL | Reference |

|---|---|---|---|

| Methylglyoxal (MG) Accumulation | Increased by 51.2% | Lowered by 23.3% compared to drought alone | tandfonline.com |

| Glyoxalase I (Gly I) Activity | Increased by 22.7% | Further improved | tandfonline.com |

| Glyoxalase II (Gly II) Activity | Increased by 33.3% | Further improved | tandfonline.com |

Induction of Stress-Responsive Proteins

Exposure to environmental stress induces the synthesis of a suite of stress-responsive proteins that are crucial for plant adaptation and survival. These proteins can have various functions, including acting as molecular chaperones, enzymes involved in metabolic adjustments, and regulatory proteins.

Crosstalk and Interactions of 28 Homobrassinolide with Other Phytohormones

Synergistic and Antagonistic Effects with Key Phytohormones

The interaction between HBR and other phytohormones can lead to either cooperative (synergistic) or opposing (antagonistic) effects, depending on the specific process, plant species, and environmental context. mdpi.comfrontiersin.org This complex network of interactions ensures a precise regulation of plant functions, from cell elongation and division to stress responses and reproductive development. mdpi.comresearchgate.net

| Interaction with Auxin | Effect | Molecular Mechanism |

| Synergism | Promotes cell elongation and overall growth. | HBR induces the expression of auxin-responsive genes. mdpi.com |

| Regulates root development and shoot gravitropism. | BIN2 kinase (from BR signaling) phosphorylates and inactivates ARF repressors (in auxin signaling). mdpi.com |

Cytokinins